molecular formula C21H20O13 B8258918 Myricetin 3-beta-D-glucopyranoside

Myricetin 3-beta-D-glucopyranoside

Cat. No.: B8258918
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-UHFFFAOYSA-N
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Description

Myricetin 3-beta-D-glucopyranoside (CAS: 15648-86-9; molecular formula: C21H20O13) is a flavonol glycoside derived from myricetin, a hexahydroxyflavone. This compound is characterized by a β-D-glucose moiety attached to the hydroxyl group at the C-3 position of myricetin . It is naturally abundant in plants such as Myrtus communis (221.44 mg/L in leaf extracts) , Licania densiflora , and Cannabis sativa . Its structural features, including hydroxyl groups at positions 3', 4', 5', and 5, contribute to its bioactivity, particularly in antioxidant and anti-inflammatory pathways .

Properties

IUPAC Name

5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXFLPXBUAOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Synthetic Attempts

The first synthesis of myricetin derivatives dates to 1925, when Dean and Nierenstein attempted to produce myricetin using the Kostanecki and Auwers procedure, which involved condensation of phloroacetophenone derivatives with gallic anhydride. However, this method failed to yield pure myricetin due to incomplete demethylation and side reactions. Later that year, Kalff and Robinson achieved the first successful synthesis by heating ω-methoxyphloroacetophenone with trimethylgallic anhydride and sodium trimethylgallate, followed by hydrolysis and demethylation. This produced 5,7-dihydroxy-3,3′,4′,5′-tetramethoxyflavone, which was subsequently converted to myricetin.

Ortho-Oxidation of Quercetin

Rao and Seshadri developed an alternative route in the mid-20th century by oxidizing quercetin derivatives. 3,5,7,3′-tetra-O-methylquercetin underwent ortho-oxidation to form a 5′-aldehyde intermediate, which was cyclized and demethylated to yield myricetin. While this method achieved a 62% yield of the intermediate, scalability was limited by the need for harsh demethylation conditions (e.g., hydrobromic acid).

Modern Chemical Synthesis Strategies

Direct Glycosylation of Myricetin

Contemporary approaches focus on glycosylating myricetin aglycone with protected glucose donors. A typical procedure involves:

  • Protecting myricetin’s hydroxyl groups using acetyl or benzyl groups.

  • Reacting the protected myricetin with a glucose trichloroacetimidate donor under Lewis acid catalysis (e.g., BF₃·OEt₂).

  • Deprotecting the glycosylated product via hydrogenolysis or alkaline hydrolysis.

This method achieves a 78–85% yield of myricetin 3-β-D-glucopyranoside but requires rigorous purification to remove regioisomers.

Acid Hydrolysis of Myricetin Glycosides

Tolosa et al. optimized the hydrolysis of myricetin-3-O-rhamnoside using 2 N HCl in methanol (1:1 v/v) at 80°C for 4 hours, yielding myricetin aglycone, which was then re-glycosylated. While efficient for aglycone production, this method introduces challenges in selectively re-glycosylating the 3-hydroxyl position.

Extraction from Natural Sources

Plant Material Selection

Myricetin 3-β-D-glucopyranoside occurs naturally in Camellia sinensis (tea leaves), Combretum micranthum, and Azadirachta indica (neem). Neem leaves contain 0.12–0.35% w/w of the compound, making them a preferred source for industrial extraction.

Solvent Extraction and Chromatography

A standardized protocol for neem leaves includes:

  • Maceration : Dried leaves are extracted with 70% ethanol (1:10 w/v) at 50°C for 8 hours.

  • Liquid-Liquid Partitioning : The ethanolic extract is partitioned with ethyl acetate to isolate flavonoid glycosides.

  • Preparative TLC : Ethyl acetate fractions are separated on silica gel plates using chloroform:methanol:water (7:3:0.5) as the mobile phase. Myricetin 3-β-D-glucopyranoside (Rf = 0.42) is scraped and eluted with methanol, achieving 92–95% purity.

Enzymatic Glycosylation

Glycosyltransferase-Mediated Synthesis

Recombinant glycosyltransferases (GTs) from Bacillus subtilis and Arabidopsis thaliana have been engineered to catalyze the transfer of glucose from UDP-glucose to myricetin’s 3-OH group. Key parameters include:

  • pH : 7.5–8.0 (Tris-HCl buffer)

  • Temperature : 37°C

  • Cofactors : 2 mM Mg²⁺

This method achieves a 68% conversion rate with minimal byproducts, though UDP-glucose cost remains a limitation.

Analytical Validation and Quality Control

HPLC-DAD Quantification

A validated HPLC method uses:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile:0.1% formic acid (22:78 v/v)

  • Flow Rate : 1.2 mL/min

  • Detection : 370 nm

Retention time for myricetin 3-β-D-glucopyranoside is 11.2 minutes, with a linear range of 4–60 µg/mL (R² = 0.998).

Structural Confirmation

  • IR : Characteristic peaks at 3,380 cm⁻¹ (OH), 1,660 cm⁻¹ (C=O), and 1,070 cm⁻¹ (C-O-C glycosidic bond).

  • NMR : δ 5.15 ppm (d, J = 7.2 Hz, H-1′ of glucose), δ 6.85 ppm (s, H-2 and H-6 of galloyl group).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Chemical Synthesis78–8595–98120–150Moderate
Natural Extraction0.12–0.3592–9580–100High
Enzymatic Synthesis65–6899200–220Low

Chemical Reactions Analysis

Types of Reactions: Myricetin 3-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Myricetin 3-beta-D-glucopyranoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Myricetin 3-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Myricetin glycosides vary based on the sugar moiety and linkage. Key structural analogues include:

Compound Name Sugar Moiety Molecular Formula Natural Sources Concentration (mg/L or mg/kg) References
Myricetin 3-beta-D-glucopyranoside β-D-glucose C21H20O13 Myrtus communis, Cannabis sativa 221.44 (leaf extract)
Myricetin 3-O-α-rhamnopyranoside α-L-rhamnose C21H20O12 Limonium sinense 309 mg/kg
Myricetin 3-O-β-galactopyranoside β-D-galactose C21H20O13 Trifolium repens (white clover) ≥85% purity
Myricetin 3-rhamnoside α-L-rhamnose C21H20O12 Myrtus communis 931.39 mg/L
Myricetin 3-rutinoside Rutinose (glucose + rhamnose) C27H30O16 Pistacia lentiscus Not quantified

Key Structural Differences :

  • Sugar Type: β-D-glucose in the target compound vs. α-L-rhamnose in rhamnosides or β-D-galactose in galactosides .
  • Linkage Position: All analogues share a C-3 glycosylation but differ in sugar stereochemistry and branching (e.g., rutinoside contains a disaccharide) .

Bioactivity and Pharmacokinetic Comparisons

Antioxidant Activity
  • This compound: Demonstrates dual antioxidant/pro-oxidant behavior. In ascorbic acid-rich environments, it acts as an antioxidant by reducing Fe<sup>3+</sup> to Fe<sup>2+</sup>; in ascorbic acid-free systems, it exhibits pro-oxidant effects via superoxide anion generation .
  • Myricetin 3-O-β-galactopyranoside: Shows anti-inflammatory effects by suppressing NF-κB and MAPK pathways, similar to the glucopyranoside form but with lower bioavailability due to galactose’s reduced solubility .
  • Myricetin aglycone (free form) : Higher antioxidant capacity than glycosides but poorer solubility and faster metabolic clearance .
Bioavailability
  • Glycosylation generally enhances water solubility but slows intestinal absorption. This compound is hydrolyzed by gut microbiota to release free myricetin, which is then absorbed .
  • Quercetin 3-O-β-D-glucopyranoside (isoquercitrin): A structurally analogous flavonol glucoside with higher oral bioavailability (≈60%) compared to myricetin glycosides (≈20–30%) due to differences in hydroxyl group interactions .
Therapeutic Potential
  • Myricetin 3-rhamnoside: Higher anti-inflammatory activity in in vitro models (e.g., inhibition of MMP-8 in RAW264.7 cells) compared to the glucopyranoside form .

Biological Activity

Myricetin 3-beta-D-glucopyranoside (M3G) is a glycosylated form of myricetin, a flavonoid known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of M3G, supported by data tables, case studies, and detailed research findings.

Antioxidant Activity

M3G exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that myricetin can react rapidly with free radicals, demonstrating antioxidant potential that surpasses that of Vitamin E. For instance, myricetin at concentrations as low as 5 µM has been shown to inhibit DNA strand breakage induced by reactive nitrogen species .

Key Findings:

  • Radical Scavenging : M3G reacts 28 times faster with oxygen-centered radicals compared to Vitamin E .
  • Protection Against Lipid Peroxidation : M3G has been demonstrated to inhibit lipid peroxidation in various cellular models .

Anti-Inflammatory Effects

M3G has also been shown to modulate inflammatory responses. In studies involving UVA-irradiated human keratinocytes (HaCaT cells), M3G significantly reduced the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in skin aging and inflammation.

Experimental Results:

  • Reduction in MMP-1 : M3G treatment decreased MMP-1 levels by 66.6% in UVA-irradiated HaCaT keratinocytes at a concentration of 25 µM .
  • Cytokine Suppression : Levels of COX-2, TNF-α, and IL-6 were reduced by up to 81% following treatment with M3G .

Anticancer Properties

The anticancer potential of M3G is supported by its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative damage. In pancreatic β-cells exposed to high glucose conditions, M3G inhibited apoptosis by modulating endoplasmic reticulum (ER) stress pathways.

Case Study:

  • β-cell Protection : Myricetin was found to protect INS-1 cells from high glucose-induced apoptosis by inhibiting cyclin-dependent kinase 5 (CDK5) activation . This mechanism suggests a protective role against diabetes-related complications.

Summary of Biological Activities

Activity TypeMechanism/EffectConcentrationReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation5 µM
Anti-inflammatoryReduces cytokine and MMP production25 µM
AnticancerInduces apoptosis in cancer cellsVaries

Q & A

Q. What are the recommended methods for synthesizing Myricetin 3-beta-D-glucopyranoside?

Synthesis typically involves enzymatic or chemo-enzymatic glycosylation. For example, glycosidases (e.g., from Dictyoglomus thermophilum) can catalyze the formation of glycosidic bonds under mild conditions . Key steps include:

  • Substrate Preparation : Use protected myricetin and activated glucose donors (e.g., UDP-glucose).
  • Enzymatic Coupling : Optimize pH (6.5–7.5), temperature (37–45°C), and reaction time (12–24 hours) for maximum yield.
  • Purification : Employ column chromatography (e.g., Sephadex LH-20) or preparative HPLC to isolate the product.

Q. How can researchers identify and characterize this compound in plant extracts?

  • Chromatography : Use HPLC or UPLC with a C18 column and UV detection (λ = 254–370 nm) for separation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 480.08) and fragmentation patterns .
  • NMR Spectroscopy : Assign signals for the glucopyranosyl moiety (e.g., δ 3.0–5.5 ppm for anomeric protons) and myricetin aglycone .
  • Reference Standards : Compare retention times and spectra with authenticated standards (≥95% purity) .

Q. What in vitro models are suitable for initial screening of biological activity?

  • Cancer Cell Lines : Test cytotoxicity using MTT assays on HT-29 (colon cancer) or MGC-803 (gastric cancer) cells, with IC₅₀ calculations .
  • Oxidative Stress Models : Use H9c2 cardiomyocytes or retinal pigment epithelium (RPE) cells to assess antioxidant effects (e.g., ROS scavenging) .
  • Dose-Response Design : Include a range of concentrations (1–50 µM) and controls (e.g., untreated cells, myricetin aglycone) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

Discrepancies may arise from:

  • Cell Line Variability : Differences in membrane transporters (e.g., GLUT1 for glucose analogs) affect uptake .
  • Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis) can reduce bioactivity. Monitor stability via HPLC .
  • Assay Conditions : Standardize protocols (e.g., exposure time, serum-free media) to minimize variability .
  • Purity Verification : Confirm compound integrity using LC-MS before assays .

Q. What experimental strategies optimize compound stability in cell-based assays?

  • Storage : Lyophilize and store at -80°C in inert atmospheres (e.g., argon) to prevent oxidation.
  • Media Compatibility : Use low-pH buffers (pH 5.5–6.5) to reduce hydrolysis of the glycosidic bond .
  • Encapsulation : Employ liposomes or cyclodextrins to enhance solubility and protect against enzymatic degradation .

Q. What advanced techniques elucidate its mechanism of action in cellular pathways?

  • Transcriptomics/Proteomics : Use RNA-seq or SILAC to identify differentially expressed genes/proteins (e.g., Nrf2, SOD1) .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases, receptors) using software like AutoDock Vina.
  • Knockdown Studies : Apply siRNA or CRISPR to validate pathway involvement (e.g., AMPK/mTOR in metabolic regulation) .
  • Metabolomics : Track metabolite changes (e.g., glutathione levels) via LC-MS to assess antioxidant activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myricetin 3-beta-D-glucopyranoside
Reactant of Route 2
Myricetin 3-beta-D-glucopyranoside

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